molecular formula C9H12Cl2N2O B11872933 3,4-Dichloro-5-(isopentyloxy)pyridazine CAS No. 1346698-05-2

3,4-Dichloro-5-(isopentyloxy)pyridazine

Cat. No.: B11872933
CAS No.: 1346698-05-2
M. Wt: 235.11 g/mol
InChI Key: FYDGMWBSTIGZAH-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-(isopentyloxy)pyridazine is a chemical compound with the molecular formula C9H12Cl2N2O and a molecular weight of 235.11038 g/mol It is characterized by the presence of two chlorine atoms and an isopentyloxy group attached to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-5-(isopentyloxy)pyridazine typically involves the reaction of 3,4-dichloropyridazine with isopentyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-5-(isopentyloxy)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a solvent such as DMF or acetonitrile.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield aminopyridazine derivatives, while hydrolysis results in the formation of isopentyl alcohol and a pyridazine derivative .

Scientific Research Applications

3,4-Dichloro-5-(isopentyloxy)pyridazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-(isopentyloxy)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dichloro-5-(isopentyloxy)pyridazine is unique due to the presence of both chlorine atoms and the isopentyloxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1346698-05-2

Molecular Formula

C9H12Cl2N2O

Molecular Weight

235.11 g/mol

IUPAC Name

3,4-dichloro-5-(3-methylbutoxy)pyridazine

InChI

InChI=1S/C9H12Cl2N2O/c1-6(2)3-4-14-7-5-12-13-9(11)8(7)10/h5-6H,3-4H2,1-2H3

InChI Key

FYDGMWBSTIGZAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=CN=NC(=C1Cl)Cl

Origin of Product

United States

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